2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane
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Overview
Description
2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.
Chloromethylation: The final step involves the chloromethylation of the spirocyclic compound to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs.
Biology: It is used in biological studies to understand its effects on various biological pathways and systems.
Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound is structurally similar and has been studied for its potential as a receptor-interacting protein kinase 1 (RIPK1) inhibitor.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds have been identified as potent RIPK1 inhibitors and are structurally related to 2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of both benzyl and chloromethyl groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H24ClN |
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Molecular Weight |
277.8 g/mol |
IUPAC Name |
2-benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C17H24ClN/c18-12-15-6-8-17(9-7-15)10-11-19(14-17)13-16-4-2-1-3-5-16/h1-5,15H,6-14H2 |
InChI Key |
PDDTWTMAWXWYNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CCl)CCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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